
(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxymethylidene group at the 3-position and two keto groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites, while the ethoxymethylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dione: A simpler analog without the ethoxymethylidene group.
Cyclohexane-1,3-dione: Another analog with keto groups at different positions.
Cyclohexane-1,2,3-trione: A more oxidized analog with three keto groups.
Uniqueness
(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(3Z)-3-(ethoxymethylidene)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H12O3/c1-2-12-6-7-4-3-5-8(10)9(7)11/h6H,2-5H2,1H3/b7-6- |
Clave InChI |
ZJFRVINOSOXUJX-SREVYHEPSA-N |
SMILES isomérico |
CCO/C=C\1/CCCC(=O)C1=O |
SMILES canónico |
CCOC=C1CCCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


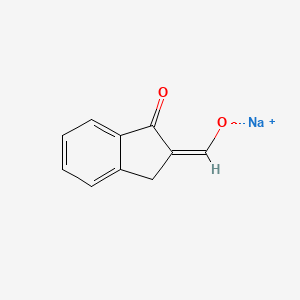
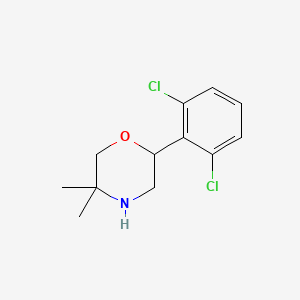
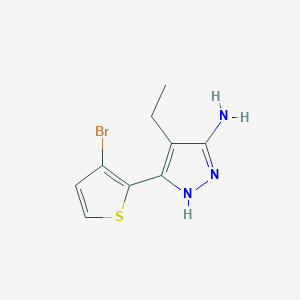

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
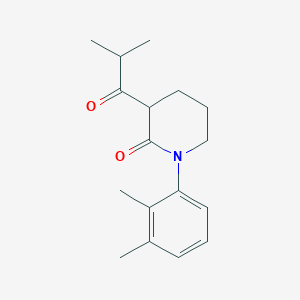
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)

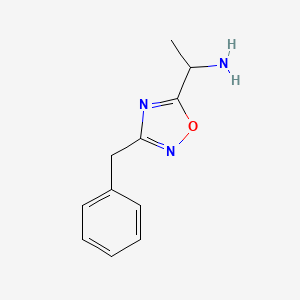
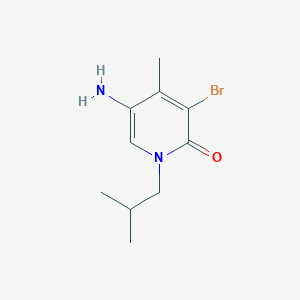
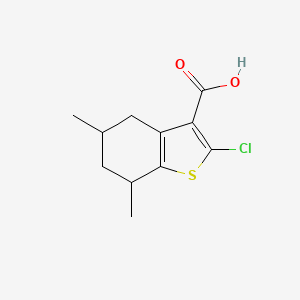
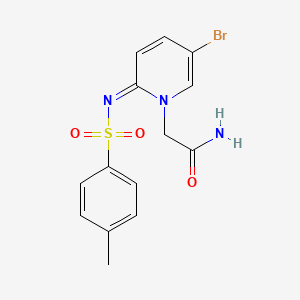
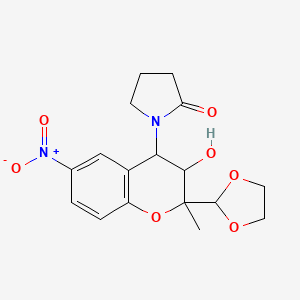
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13076916.png)
